molecular formula C38H62O8 B14618118 Tetraheptyl benzene-1,2,4,5-tetracarboxylate CAS No. 59262-82-7

Tetraheptyl benzene-1,2,4,5-tetracarboxylate

Cat. No.: B14618118
CAS No.: 59262-82-7
M. Wt: 646.9 g/mol
InChI Key: GBEATKZBRXZANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraheptyl benzene-1,2,4,5-tetracarboxylate is an organic compound characterized by its benzene ring substituted with four heptyl ester groups at the 1, 2, 4, and 5 positions. This compound is part of the larger family of benzene tetracarboxylates, which are known for their applications in various fields, including materials science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraheptyl benzene-1,2,4,5-tetracarboxylate typically involves the esterification of benzene-1,2,4,5-tetracarboxylic acid with heptyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

Benzene-1,2,4,5-tetracarboxylic acid+4Heptyl alcoholAcid catalystTetraheptyl benzene-1,2,4,5-tetracarboxylate+4Water\text{Benzene-1,2,4,5-tetracarboxylic acid} + 4 \text{Heptyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + 4 \text{Water} Benzene-1,2,4,5-tetracarboxylic acid+4Heptyl alcoholAcid catalyst​Tetraheptyl benzene-1,2,4,5-tetracarboxylate+4Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Tetraheptyl benzene-1,2,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids under acidic or basic conditions.

    Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting esters to alcohols.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Hydrolysis: Benzene-1,2,4,5-tetracarboxylic acid and heptyl alcohol.

    Reduction: Benzene-1,2,4,5-tetracarboxylic acid and heptyl alcohol.

    Substitution: Products depend on the nucleophile used, such as amides or thioesters.

Scientific Research Applications

Tetraheptyl benzene-1,2,4,5-tetracarboxylate has several applications in scientific research:

    Materials Science: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine:

    Industry: Utilized in the production of high-performance polymers and resins.

Mechanism of Action

The mechanism of action of tetraheptyl benzene-1,2,4,5-tetracarboxylate largely depends on its ability to interact with metal ions and other molecules through its ester groups. These interactions can lead to the formation of stable complexes and coordination compounds, which can exhibit unique chemical and physical properties. The molecular targets and pathways involved include:

    Metal Coordination: The ester

Properties

CAS No.

59262-82-7

Molecular Formula

C38H62O8

Molecular Weight

646.9 g/mol

IUPAC Name

tetraheptyl benzene-1,2,4,5-tetracarboxylate

InChI

InChI=1S/C38H62O8/c1-5-9-13-17-21-25-43-35(39)31-29-33(37(41)45-27-23-19-15-11-7-3)34(38(42)46-28-24-20-16-12-8-4)30-32(31)36(40)44-26-22-18-14-10-6-2/h29-30H,5-28H2,1-4H3

InChI Key

GBEATKZBRXZANT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=CC(=C(C=C1C(=O)OCCCCCCC)C(=O)OCCCCCCC)C(=O)OCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.